An In-depth Technical Guide to 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea, a versatile molecule with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, and biological activities, with a particular focus on its emerging role as a potential anticancer agent.
Introduction: The Significance of Trifluoromethylated Thioureas
Thiourea derivatives are a class of organic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of trifluoromethyl (CF3) groups into organic molecules can significantly enhance their pharmacological profiles. The strong electron-withdrawing nature of the CF3 group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea, with its symmetrical structure featuring two trifluoromethylated phenyl rings, represents a promising scaffold for the development of novel therapeutic agents.[1] This guide will explore the key technical aspects of this compound, providing researchers with the foundational knowledge to harness its potential.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Table 1: Physicochemical Properties of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea
| Property | Value | Source |
| CAS Number | 1744-07-6 | [2] |
| Molecular Formula | C15H10F6N2S | [2] |
| Molecular Weight | 364.31 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 156 - 160 °C | [2] |
| Purity | ≥97.0% (HPLC) | [2] |
| Solubility | Soluble in Methanol |
Synthesis of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea
General Synthetic Protocol:
This protocol is a representative procedure for the synthesis of 1,3-diarylthioureas and can be adapted for the synthesis of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea.
Step 1: Formation of the Isothiocyanate (if not commercially available)
If 4-(trifluoromethyl)phenyl isothiocyanate is not commercially available, it can be synthesized from 4-(trifluoromethyl)aniline. A common method involves the reaction of the aniline with thiophosgene in the presence of a base.
Step 2: Reaction of Amine with Isothiocyanate
A solution of 4-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is reacted with 4-(trifluoromethyl)phenyl isothiocyanate (1 equivalent). The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
Step 3: Isolation and Purification
Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea as a crystalline solid.
Spectral Characterization
Detailed spectral data for 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea is not explicitly provided in the searched literature. However, based on the analysis of related thiourea derivatives, the following characteristic spectral features can be anticipated. Researchers should perform their own spectral analysis for confirmation.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl rings. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing trifluoromethyl groups. Signals for the N-H protons of the thiourea moiety would also be present, typically as broad singlets.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl rings, the trifluoromethyl groups, and the thiocarbonyl (C=S) carbon. The chemical shift of the thiocarbonyl carbon is a characteristic feature of thioureas.
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IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching vibrations (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1200-1400 cm⁻¹), and C-F stretching vibrations of the trifluoromethyl groups.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (364.31 g/mol ).
Biological Activity and Mechanism of Action
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea and related compounds have demonstrated significant potential as anticancer agents.[4] Their mechanism of action is an area of active research, with evidence pointing towards the disruption of microtubule dynamics.
Cytotoxicity against Cancer Cell Lines
While specific IC50 values for 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea against a panel of cancer cell lines are not available in the provided search results, studies on structurally similar thiourea derivatives have shown potent cytotoxic activity against various cancer cell lines, including those of the colon, prostate, and breast.[4] For instance, some 1,3-disubstituted thiourea derivatives have exhibited IC50 values in the low micromolar range.[4]
Mechanism of Action: Inhibition of Microtubule Polymerization
A growing body of evidence suggests that certain phenyl bis-thiourea compounds exert their anticancer effects by targeting microtubule polymerization.[5] Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including mitosis.[5][6]
The proposed mechanism involves the binding of the thiourea derivative to tubulin, the protein subunit of microtubules. This binding event interferes with the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle.[6][7] The failure of proper spindle formation activates the mitotic checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[6] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[5]
Applications in Research and Drug Development
The unique properties of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea make it a valuable tool in several areas of research and development:
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Anticancer Drug Discovery: It serves as a lead compound for the design and synthesis of novel anticancer agents that target microtubule dynamics.[1]
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Agrochemicals: Thiourea derivatives have applications as herbicides, and this compound could be explored for its potential in agriculture.[1]
-
Material Science: The presence of trifluoromethyl groups can impart desirable properties such as thermal stability and chemical resistance, making it a candidate for the development of advanced polymers and materials.[1]
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Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.[1]
Safety and Handling
While a specific safety data sheet for 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea was not found, general precautions for handling thiourea derivatives and trifluoromethylated compounds should be followed. Phenylthiourea, a related compound, is known to be toxic and can be absorbed through the skin.[8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][9]
-
Storage: Store in a tightly closed container in a cool, dry place.[2][9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
1,3-Bis[4-(trifluoromethyl)phenyl]thiourea is a compound with significant potential, particularly in the realm of anticancer drug discovery. Its ability to disrupt microtubule polymerization presents a compelling mechanism of action that warrants further investigation. Future research should focus on a number of key areas:
-
Detailed Biological Evaluation: Comprehensive studies are needed to determine the IC50 values of this specific compound against a broad panel of cancer cell lines.
-
Elucidation of Signaling Pathways: Further research is required to delineate the precise signaling pathways involved in the induction of apoptosis following mitotic arrest.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in understanding the structural requirements for optimal activity and selectivity.
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In Vivo Efficacy and Toxicology: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and toxicological profile of this compound.
By addressing these research questions, the full therapeutic potential of 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea and its derivatives can be realized, potentially leading to the development of novel and effective treatments for cancer.
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ResearchGate. (n.d.). 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). Retrieved from [Link]
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ResearchGate. (n.d.). Anticarcinogenic activity and IC50 values of the compounds against PC-3.... Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
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- Bogue, J. T., & Bily, M. I. (2006). Phenylthiourea Specifically Reduces Zebrafish Eye Size. PLOS ONE, 1(1), e1.
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New Jersey Department of Health. (1999, August). Hazard Summary: Phenylthiourea. Retrieved from [Link]
- National Center for Biotechnology Information. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central.
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